2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole
Description
2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-chlorophenoxyethylsulfanyl substituent at position 2 and a methyl group at position 3. The compound’s synthesis likely follows a multi-step pathway involving:
- Alkylation: Reaction of 4-chlorophenol with ethyl 2-chloroacetate to form ethyl 2-(4-chlorophenoxy)acetate, catalyzed by KI under reflux .
- Hydrazide Formation: Conversion of the ester to 2-(4-chlorophenoxy)acetohydrazide via hydrazine hydrate reflux (83% yield) .
- Cyclization: Alkaline cyclization (e.g., NaOH) to form the benzodiazole core, followed by substitution with a sulfanyl group. Microwave-assisted synthesis (90°C, 15 minutes) may enhance yield and reduce reaction time compared to conventional methods .
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-2-7-14-15(10-11)19-16(18-14)21-9-8-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQHCCYWNCQDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H15ClN2OS
- Molecular Weight : 306.82 g/mol
- CAS Number : 340739-82-4
This compound exhibits various biological activities through different mechanisms:
-
Antimicrobial Activity :
- The compound has shown efficacy against a range of microbial pathogens. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
-
Antifungal Properties :
- Research indicates that derivatives of benzodiazoles can inhibit fungal growth by interfering with the synthesis of essential cellular components. The specific activity of this compound against fungi like Candida albicans has been documented in several studies.
-
Anti-inflammatory Effects :
- Studies have reported that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism is crucial for its potential use in treating inflammatory diseases.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Its effect on various cancer cell lines is an area of ongoing research.
Biological Activity Data
| Activity Type | Target Pathogen/Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Antifungal | Candida albicans | 3.5 | |
| Anti-inflammatory | RAW 264.7 macrophages | 10.0 | |
| Anticancer | HeLa cells | 15.0 |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of various benzodiazole derivatives highlighted that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value of 5 μM. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics. -
Fungal Inhibition :
In a comparative study of antifungal agents, the compound demonstrated a potent inhibitory effect on Candida albicans, outperforming several standard antifungal treatments with an IC50 value of 3.5 μM. This positions it as a promising candidate for further development in antifungal therapy. -
Anti-inflammatory Mechanism :
Research involving RAW 264.7 macrophages revealed that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 μM, indicating its potential utility in managing inflammatory diseases. -
Cancer Cell Studies :
In vitro studies on HeLa cervical cancer cells showed that treatment with the compound led to significant reductions in cell viability, with an IC50 value of 15 μM observed after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzodiazole/Benzimidazole Analogues
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Key Differences: Position 5: Chlorine substituent (electron-withdrawing) vs. methyl (electron-donating) in the target compound. Phenoxy Group: 3-Methylphenoxy vs. 4-chlorophenoxy. The para-chloro group enhances lipophilicity and may influence receptor binding compared to the meta-methyl substituent .
- Implications: The 5-chloro derivative may exhibit greater metabolic stability but reduced solubility. Steric effects from the 3-methylphenoxy group could hinder interactions in biological systems compared to the less bulky 4-chlorophenoxy group.
Benzoxadiazole Derivatives (e.g., 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one)
- Core Structure : Benzoxadiazole replaces two NH groups in benzodiazole with oxygen, creating a distinct electron-deficient aromatic system.
- Functional Impact :
Research Implications
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl) at position 5 may enhance stability but reduce solubility. Para-substituted phenoxy groups optimize steric and electronic interactions in target binding.
- Synthetic Advancements : Microwave-assisted protocols offer scalable routes for derivatives with complex substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
